REACTION_CXSMILES
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[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.C(N(CC)C(C)C)(C)C.[CH:19]1([NH2:24])[CH2:23][CH2:22][CH2:21][CH2:20]1>C(OCC)(=O)C>[Br:1][C:2]1[C:3]([NH:24][CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1
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Name
|
|
Quantity
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140.4 mL
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Type
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reactant
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Smiles
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BrC=1C(=NC(=NC1)Cl)Cl
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Name
|
|
Quantity
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1250 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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382 mL
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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119 mL
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Type
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reactant
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Smiles
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C1(CCCC1)N
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Name
|
|
Quantity
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1250 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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The content is stirred at 20° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A nitrogen-flushed
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Type
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ADDITION
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Details
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is added over 60 min
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Duration
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60 min
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Type
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CUSTOM
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Details
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An 18° C. to 36° C. exotherm
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Type
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TEMPERATURE
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Details
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The solution is warmed to 40° C
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Type
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TEMPERATURE
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Details
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This temperature is maintained for at least 6 h or until all the starting material A1h
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Type
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CUSTOM
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Details
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is consumed
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Type
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TEMPERATURE
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Details
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The resulting slurry is cooled to 25° C.
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Type
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ADDITION
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Details
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500 g (500 mL) of water is added
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Type
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STIRRING
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Details
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The content is stirred for 15 min
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Duration
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15 min
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Type
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CUSTOM
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Details
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to separate
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Type
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CUSTOM
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Details
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The bottom (aqueous) layer is removed
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Type
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WASH
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Details
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the organic layer is washed once more with 500 g (500 mL) of water
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Type
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STIRRING
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Details
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The sample is stirred for 15 min
|
Duration
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15 min
|
Type
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CUSTOM
|
Details
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to separate
|
Type
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CUSTOM
|
Details
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The bottom (aqueous) layer is removed
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Type
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CONCENTRATION
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Details
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The organic phase is concentrated (atmospheric pressure) to a volume of 1500 mL (batch temp=82° C.)
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Type
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ADDITION
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Details
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684 g (1 L) of heptane is added
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Type
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CONCENTRATION
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Details
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the concentration
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Type
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CUSTOM
|
Details
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is resumed to a volume of 1500 mL (batch temp=85° C.)
|
Type
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ADDITION
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Details
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Again, 684 g (1 L) of heptane is added
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Type
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CONCENTRATION
|
Details
|
the concentration
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Type
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CUSTOM
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Details
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is resumed to a volume of 1500 mL (batch temp=96° C.)
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Type
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TEMPERATURE
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Details
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The sample is cooled to 50° C.
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Type
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CUSTOM
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Details
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is continued to 4° C.
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Type
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TEMPERATURE
|
Details
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the temperature is maintained at 4° C. for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
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The solids are filtered
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Type
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WASH
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Details
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the filter cake is washed once with 137 g (200 mL) of cold (4° C.) heptane
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Type
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CUSTOM
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Details
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The solids are dried at 50° C. for 16 h
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Duration
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16 h
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Type
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CUSTOM
|
Details
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to afford 259.0 g (88.0%, corrected) of Compound A1f as a white, crystalline solid, mp=95-96° C.
|
Name
|
|
Type
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|
Smiles
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BrC=1C(=NC(=NC1)Cl)NC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |